![molecular formula C22H16F3N5 B10833905 4-{4-[6-Methyl-4-(4-trifluoromethyl-phenyl)-pyridin-2-yl]-pyrimidin-2-yl}-pyridin-2-ylamine](/img/structure/B10833905.png)
4-{4-[6-Methyl-4-(4-trifluoromethyl-phenyl)-pyridin-2-yl]-pyrimidin-2-yl}-pyridin-2-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID25435285-Compound-44: is a bicyclic macrocyclic peptide that acts as a potent inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9). This compound has shown significant promise in the field of cardiovascular medicine due to its high potency and oral bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of PMID25435285-Compound-44 involves the use of mRNA display screening and structure-based drug design (SBDD). The compound is synthesized as a bicyclic macrocyclic peptide, which involves the formation of two cyclic structures within the peptide chain .
Industrial Production Methods: : Industrial production of PMID25435285-Compound-44 would likely involve large-scale peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS), followed by cyclization reactions to form the bicyclic structure. The specific conditions for these reactions would depend on the exact sequence and structure of the peptide .
Chemical Reactions Analysis
Types of Reactions: : PMID25435285-Compound-44 primarily undergoes peptide bond formation and cyclization reactions during its synthesis. It may also undergo oxidation and reduction reactions depending on the presence of specific amino acid residues .
Common Reagents and Conditions: : Common reagents used in the synthesis of PMID25435285-Compound-44 include protecting groups for amino acids, coupling reagents for peptide bond formation, and oxidizing or reducing agents for specific modifications .
Major Products: : The major product of these reactions is the bicyclic macrocyclic peptide itself, which is characterized by its high potency and stability .
Scientific Research Applications
Chemistry: : In chemistry, PMID25435285-Compound-44 is used as a model compound for studying the synthesis and properties of bicyclic macrocyclic peptides .
Biology: : In biology, this compound is used to study the inhibition of PCSK9 and its effects on cholesterol metabolism .
Industry: : In the pharmaceutical industry, this compound is being explored for its potential as a therapeutic agent for cardiovascular diseases .
Mechanism of Action
PMID25435285-Compound-44 exerts its effects by binding to PCSK9 and inhibiting its interaction with low-density lipoprotein receptors (LDLR). This inhibition prevents the degradation of LDLR, leading to increased clearance of LDL cholesterol from the bloodstream . The molecular targets involved in this mechanism include PCSK9 and LDLR, and the pathways affected are those related to cholesterol metabolism .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds to PMID25435285-Compound-44 include other PCSK9 inhibitors, such as alirocumab and evolocumab .
Uniqueness: : What sets PMID25435285-Compound-44 apart from other PCSK9 inhibitors is its bicyclic macrocyclic structure, which provides high potency and oral bioavailability. This makes it a promising candidate for oral administration, unlike some other PCSK9 inhibitors that require injection .
Properties
Molecular Formula |
C22H16F3N5 |
|---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
4-[4-[6-methyl-4-[4-(trifluoromethyl)phenyl]pyridin-2-yl]pyrimidin-2-yl]pyridin-2-amine |
InChI |
InChI=1S/C22H16F3N5/c1-13-10-16(14-2-4-17(5-3-14)22(23,24)25)11-19(29-13)18-7-9-28-21(30-18)15-6-8-27-20(26)12-15/h2-12H,1H3,(H2,26,27) |
InChI Key |
RODNKGNVQQLSIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C2=NC(=NC=C2)C3=CC(=NC=C3)N)C4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzyl 8-(4-propylpiperazin-1-yl)-1,3,4,5-tetrahydro-2H-1,5-methanobenzo[c]azepine-2-carboxylate](/img/structure/B10833836.png)
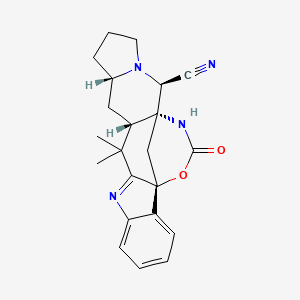
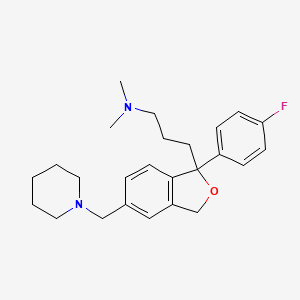
![6-Amino-2-[[4-amino-1-[2-(2-amino-3-hydroxypropanoyl)hydrazinyl]-1,4-dioxobutan-2-yl]carbamoylamino]hexanoic acid](/img/structure/B10833849.png)

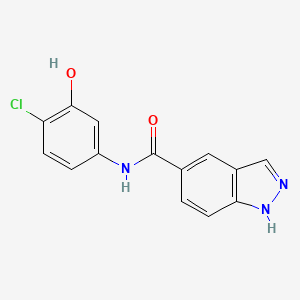
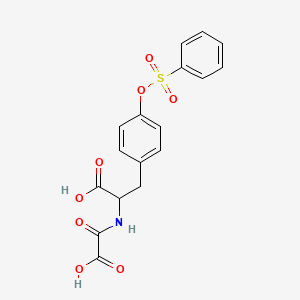
![3-(4-Oxo-7-phenylethynyl-4,5-dihydro-3H-benzo[b][1,4]diazepin-2-yl)-benzonitrile](/img/structure/B10833877.png)
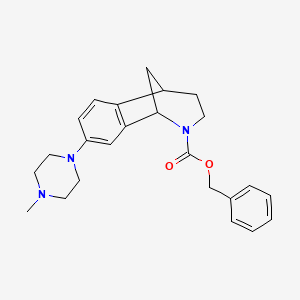
![2-[3-(2,6-Dimethyl-pyridin-4-yl)-phenyl]-4-trifluoromethyl-6-(4-trifluoromethyl-phenyl)-pyrimidine](/img/structure/B10833884.png)
![3-[3-[4-(4-Chloro-phenyl)-6-trifluoromethyl-pyrimidin-2-yl]-[1,2,4]oxadiazol-5-yl]-benzenesulfonamide](/img/structure/B10833888.png)
![1-[[4-[[2-Bromo-3-(2,3-dihydro-1,4-benzodioxin-6-yl)phenyl]methoxy]-5-chloro-2-(cyclopropylmethoxy)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B10833889.png)
![5-{3-[6-Trifluoromethyl-4-(4-trifluoromethyl-phenyl)-pyridin-2-yl]-phenyl}-pyridin-2-ylamine](/img/structure/B10833898.png)
